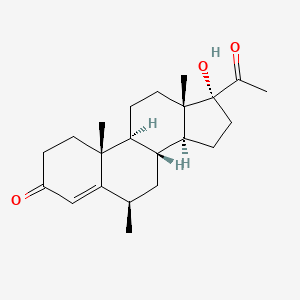![molecular formula C15H26BClO2 B13408154 (3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound with a unique structure that includes a boron atom within a dioxaborole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves multiple steps, including the formation of the dioxaborole ring and the introduction of the chloro-methylbutyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
(3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon with a similar ring structure but lacking the boron atom and functional groups.
Cyclohexylmethane: Another related compound with a simpler structure.
Uniqueness
(3aS,4S,6S,7aR)-2-(®-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is unique due to the presence of the dioxaborole ring and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H26BClO2 |
|---|---|
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
(1S,2S,6R,8S)-4-[(1R)-1-chloro-3-methylbutyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C15H26BClO2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16/h9-13H,6-8H2,1-5H3/t10-,11-,12+,13-,15-/m0/s1 |
Clave InChI |
DEIWLENJRMQSPT-AIUMHDJVSA-N |
SMILES isomérico |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)Cl |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)

![7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid](/img/structure/B13408102.png)

![[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)
![4-oxo-4-[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid](/img/structure/B13408136.png)





